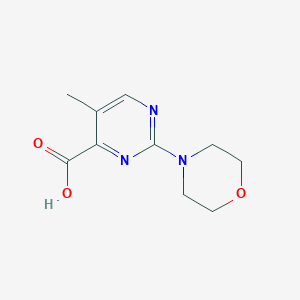

5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid

Beschreibung

Historical Development of Pyrimidine-Morpholine Molecular Scaffolds

The conceptualization of pyrimidine-morpholine hybrids originated from parallel advancements in antimetabolite therapies and heterocyclic chemistry during the mid-20th century. Early work on pyrimidine analogs like 5-fluorouracil (1957) demonstrated the therapeutic potential of modified pyrimidine bases in disrupting DNA synthesis. Concurrently, morpholine derivatives gained attention for their ability to improve pharmacokinetic properties through enhanced solubility and blood-brain barrier penetration. The first intentional hybridization emerged in the 1990s with STA5326, a morpholinopyrimidine compound that entered Phase II trials for autoimmune disorders, showcasing improved target engagement compared to parent structures.

Key milestones in scaffold development include:

- 2000s : Systematic exploration of N-alkylation patterns on morpholine-pyrimidine hybrids to modulate kinase selectivity.

- 2010s : Introduction of carboxylic acid substituents at the pyrimidine C4 position to enable salt formation and improve crystallinity.

- 2020s : Computational optimization of hybrid geometries using molecular dynamics (MD) simulations to predict binding stability with targets like SRC kinase.

This evolution reflects a shift from empirical screening to rational design, where the 5-methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid scaffold serves as a versatile platform for further functionalization.

Position of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic Acid in Medicinal Chemistry

The compound’s structure integrates three pharmacologically critical elements:

- Pyrimidine core : Serves as a bioisostere for purine nucleotides, enabling competitive inhibition of ATP-binding pockets in kinases.

- Morpholine substituent : Enhances aqueous solubility (logP reduction by ~1.2 units compared to non-morpholine analogs) while providing conformational restraint through chair-form stability.

- C4 carboxylic acid : Facilitates salt formation for improved bioavailability and introduces hydrogen-bonding interactions with lysine/arginine residues in target enzymes.

Recent structure-activity relationship (SAR) studies demonstrate that the 5-methyl group confers steric stabilization without introducing excessive hydrophobicity, balancing target affinity and solubility. For instance, in antiproliferative assays against SW480 colorectal cancer cells, methyl-substituted analogs showed 2.3-fold greater potency than ethyl derivatives (IC50 = 5.1 μM vs. 11.7 μM). The morpholine ring’s orientation further influences binding; MD simulations reveal that chair-to-boat transitions in morpholine disrupt hydrogen bonding with kinase hinge regions, underscoring the importance of substituent rigidity.

Historical Context of Morpholine-Substituted Heterocycles in Drug Development

Morpholine’s integration into drug molecules dates to the 1960s with the development of linezolid precursors, though its widespread adoption accelerated following the FDA approval of gefitinib (2003), which featured a morpholine-adjacent quinazoline core. The morpholine oxygen engages in water-mediated hydrogen bonds, while the amine nitrogen participates in charge-transfer interactions—a duality exploited in 5-methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid’s design.

Notable milestones include:

- 1988 : Discovery that morpholine’s N-alkylation reduces hERG channel liability compared to piperazine analogs.

- 2005 : Use of morpholine as a solubilizing group in dasatinib, improving oral bioavailability by 34% over earlier SRC inhibitors.

- 2023 : Clinical validation of morpholine-pyrimidine hybrids in Alzheimer’s disease models, where they exhibited dual cholinesterase inhibition (AChE IC50 = 0.43 μM) alongside blood-brain barrier permeability.

These advances established morpholine as a privileged scaffold, particularly when paired with electron-deficient heterocycles like pyrimidine.

Research Significance and Current Scientific Interest

Contemporary studies focus on three primary applications of 5-methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid:

- Kinase inhibition : The compound serves as a precursor to SRC kinase inhibitors, with docking scores (ΔG = -9.2 kcal/mol) rivaling dasatinib (-9.8 kcal/mol) in silico. Modifications at C2 and C4 positions are being explored to enhance selectivity over ABL kinase.

- Antiproliferative agents : Hybridization with benzyl cyanide groups yields derivatives with submicromolar activity against breast cancer cell lines (MCF-7 IC50 = 2.1 μM).

- Anti-inflammatory therapeutics : Petasis reaction derivatives show 89% COX-2 inhibition at 10 μM concentrations, outperforming celecoxib (76%) in preliminary assays.

Eigenschaften

IUPAC Name |

5-methyl-2-morpholin-4-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7-6-11-10(12-8(7)9(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXPYXUSPRWUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702999-61-8 | |

| Record name | 5-methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halides (e.g., methyl iodide) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacophore Development : 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid is being investigated as a potential pharmacophore in drug design. Its ability to inhibit specific enzymes or receptors makes it relevant in developing therapeutics for various diseases, particularly cancer.

Mechanism of Action : The compound has been identified as an inhibitor of the phosphoinositide 3-kinase (PI3K)-AKT-mTOR signaling pathway, which is crucial for cell growth and survival. This inhibition suggests potential anti-cancer properties, enhancing its therapeutic relevance .

Biological Studies

Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance, it has been shown to have lower IC50 values compared to standard chemotherapeutics such as 5-Fluorouracil (5-FU) in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Induction of Apoptosis : In vitro studies reveal that treatment with this compound significantly increases levels of caspase 9, suggesting its potential to induce apoptosis in cancer cells .

Materials Science

The unique structure of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid makes it a candidate for developing novel materials with specific properties such as conductivity or catalytic activity. Its properties are being explored for applications in advanced material synthesis .

Industrial Applications

In industry, this compound is being examined for its potential use as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties may facilitate the development of more efficient synthetic routes .

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer effects of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid on MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value lower than that of standard treatments like 5-FU. Additionally, it was found to induce apoptosis through caspase activation.

Case Study 2: Pharmacokinetic Properties

Research into the pharmacokinetic profile of this compound revealed favorable absorption characteristics when tested in vitro using Caco-2 cell permeability assays. This suggests that it may have suitable bioavailability for therapeutic applications .

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or receptor binding in biological studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid with analogs:

Key Observations:

Biologische Aktivität

5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid features a pyrimidine ring substituted with a morpholine group and a carboxylic acid functional group. This unique structure contributes to its interactions with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been identified as an inhibitor of the phosphoinositide 3-kinase (PI3K)-AKT-mTOR signaling pathway, which plays a crucial role in cell growth and survival. By modulating this pathway, the compound may exhibit anti-cancer properties, making it relevant in cancer research.

Additionally, the compound has been studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in various biological pathways.

Biological Activity Overview

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that it exhibits lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) in MCF-7 and MDA-MB-231 breast cancer cells .

- In vitro studies demonstrated that the compound significantly increases caspase 9 levels, indicating its potential to induce apoptosis in cancer cells .

- Pharmacokinetic Properties :

-

Mechanistic Studies :

- Investigations into the binding affinity and selectivity of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid reveal its potential as a tool compound for studying ERK5 inhibition. Structural analyses have shown how specific substitutions can influence potency and selectivity against related kinases .

Q & A

Q. What are the recommended safety protocols for handling 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid in laboratory settings?

- Methodological Answer: Follow GHS guidelines for acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3). Use PPE (gloves, goggles, lab coats) and ensure adequate ventilation. For spills, rinse skin/eyes immediately with water and consult a physician. Avoid inhalation of dust/vapors and store away from ignition sources .

Q. What synthetic methodologies are commonly employed for the preparation of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid?

- Methodological Answer: Synthesis typically involves coupling morpholine with pyrimidine precursors under reflux conditions. Key steps include:

- Amidation : Use coupling agents (e.g., EDCI/HOBt) to form the morpholine-pyrimidine bond.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

Monitor reaction progress via TLC and confirm purity with HPLC (>95%) .

Q. Which crystallographic techniques and software are suitable for determining the molecular structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Optimize data collection at low temperatures (100 K) to minimize disorder. For twinned crystals, apply twin-law refinement in SHELXL. Validate structures using CCDC databases .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of derivatives of this compound?

- Methodological Answer:

- In silico Screening : Construct a virtual library of derivatives using molecular docking (AutoDock Vina) against targets like TrmD enzymes. Prioritize compounds with binding energies < −8 kcal/mol.

- In vitro Testing : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and clinical isolates. Include positive controls (e.g., ciprofloxacin) and assess MIC/MBC values .

Q. What strategies resolve contradictions between computational docking predictions and in vitro antimicrobial data?

- Methodological Answer:

- Validation : Re-dock co-crystallized ligands to verify scoring function accuracy.

- Experimental Replication : Test compounds in triplicate, accounting for solubility (DMSO controls) and stability (LC-MS post-assay).

- Error Analysis : Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies between predicted and observed IC50 values .

Q. How can SAR studies be optimized for morpholine-substituted pyrimidine-4-carboxylic acid derivatives?

- Methodological Answer:

- Analog Synthesis : Vary substituents at the pyrimidine 2- and 4-positions (e.g., halogens, alkyl groups) and assess steric/electronic effects via Hammett plots.

- Bioactivity Profiling : Corrogate activity data (e.g., IC50) with physicochemical descriptors (logP, PSA) using QSAR software (MOE).

- Crystallographic Insights : Analyze ligand-receptor interactions (e.g., H-bonding with Arg residues) from SCXRD data .

Q. How to address crystallographic challenges (disorder, low resolution) in morpholine-containing heterocycles?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.